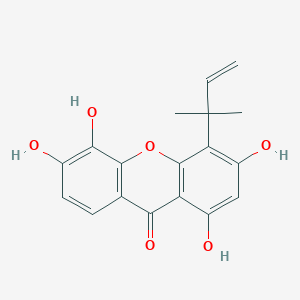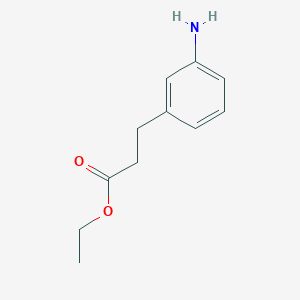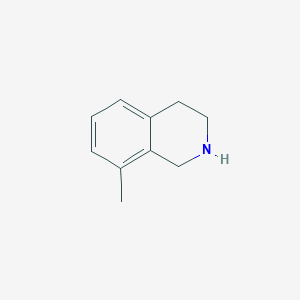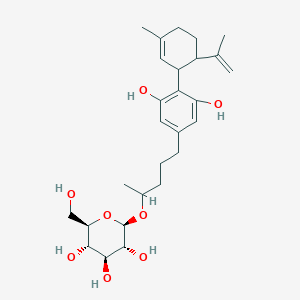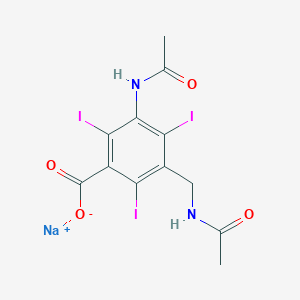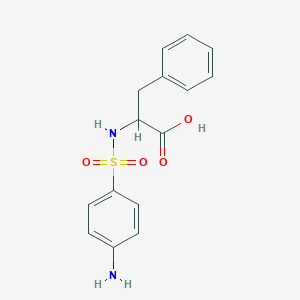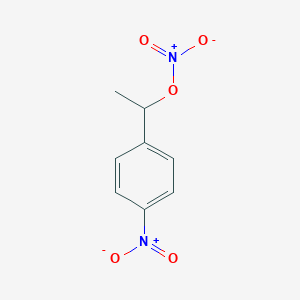
1-(4-Nitrophenyl)ethyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)ethyl nitrate, also known as p-Nitrophenylethyl nitrate (PNE) is a nitrate ester compound used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. PNE is used as a reagent in organic synthesis, and its unique properties make it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of PNE is not well understood. However, it is believed that PNE acts as a nitrate ester source, which undergoes various reactions with other compounds to produce the desired products.
Biochemical and physiological effects:
PNE has no known biochemical or physiological effects. However, it is important to handle the compound with care as it is a potential explosive.
Avantages Et Limitations Des Expériences En Laboratoire
PNE has several advantages as a reagent in organic synthesis. It is a stable compound that can be easily handled and stored. PNE is also a valuable tool for the synthesis of nitroalkenes and nitroalkanes, which have important applications in the pharmaceutical industry. However, PNE is a potential explosive and should be handled with care.
List as many
Orientations Futures
As possible:
1. Investigation of the mechanism of action of PNE.
2. Development of new synthetic methods for PNE.
3. Study of the reactivity of PNE with various compounds.
4. Investigation of the potential applications of PNE in the pharmaceutical industry.
5. Development of new derivatives of PNE with improved properties.
6. Investigation of the potential use of PNE in the synthesis of explosives.
7. Study of the safety and handling of PNE.
8. Investigation of the environmental impact of PNE.
Méthodes De Synthèse
PNE can be synthesized through the reaction of 4-nitrophenol with ethyl nitrite in the presence of a catalyst such as sulfuric acid. The reaction produces PNE as a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
PNE is widely used in scientific research as a reagent in organic synthesis. It is used as a nitrate ester source for the preparation of various compounds such as nitrate ester derivatives of alcohols, amines, and carboxylic acids. PNE is also used in the synthesis of nitroalkenes and nitroalkanes.
Propriétés
Numéro CAS |
10061-22-0 |
|---|---|
Formule moléculaire |
C8H8N2O5 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)ethyl nitrate |
InChI |
InChI=1S/C8H8N2O5/c1-6(15-10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3 |
Clé InChI |
QFPAMHKBIYSCKR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canonique |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



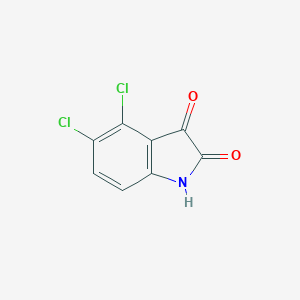
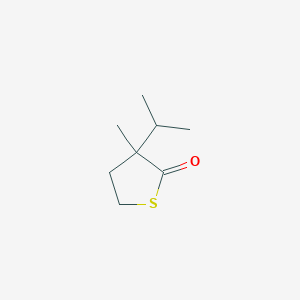

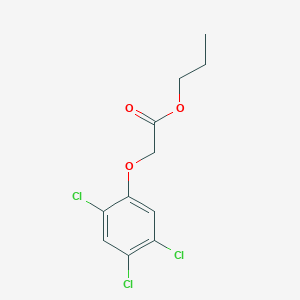
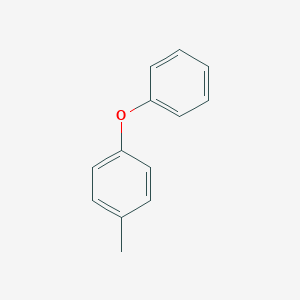
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
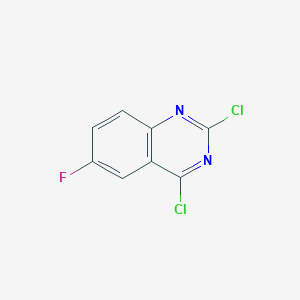
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
